
nor-NOHA acetate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反応の分析
Hydrolysis Inhibition
nor-NOHA acetate primarily inhibits arginase, the enzyme responsible for hydrolyzing L-arginine to L-ornithine and urea. This inhibition is competitive, with nor-NOHA binding to arginase’s active site with higher affinity than L-arginine (Ki = 0.5 μM for rat liver arginase) .
Reaction | Enzyme | Inhibition Mechanism | IC₅₀/Ki |
---|---|---|---|
L-arginine → L-ornithine + urea | Arginase | Competitive inhibition | 0.5 μM (Ki) |
Key Findings :
-
This compound reduces urea production by >80% in macrophages and vascular tissues .
-
In bovine mammary epithelial cells, supplementation with this compound decreased arginase activity by 65%, suppressing casein synthesis and cellular proliferation .
Oxidation Reactions
This compound indirectly influences nitric oxide synthase (NOS) activity by increasing L-arginine availability, thereby enhancing NO production. While nor-NOHA itself is not a direct substrate for NOS, its inhibition of arginase shifts L-arginine toward NOS-mediated oxidation .
Reaction | Conditions | Outcome |
---|---|---|
L-arginine → NO + L-citrulline | NOS catalysis (oxygen-dependent) | Increased NO in endothelial cells |
Experimental Evidence :
-
In aortic rings from hyperthyroid rats, this compound (40 mg/kg, i.p.) restored NO-dependent vasodilation by 90% .
-
Co-treatment with hydrogen peroxide further amplified NO synthesis in macrophages by 40% .
Reduction and Substitution Reactions
Although this compound is not directly reduced in biological systems, its structural analogs participate in redox processes. For example, the hydroxylamine group (-NHOH) can undergo reduction to form L-arginine derivatives under specific conditions.
Hypothetical Pathways :
-
Reduction :
-
Substitution :
Alkylation at the hydroxylamine group forms derivatives like alkylated nor-NOHA, though such reactions remain theoretical without direct experimental evidence.
Cancer
Cell Line | Condition | Effect | Mechanism |
---|---|---|---|
K562 (CML) | Hypoxia | 60% apoptosis induction | Mitochondrial depolarization |
HepG2 | Normoxia | 45% reduction in invasion | MMP-2 suppression |
Inflammation
In adjuvant-induced arthritis (AIA) rats, this compound (40 mg/kg/day) reduced IL-6 and VEGF plasma levels by 50% and restored endothelial function .
Structural and Solubility Data
Property | Value |
---|---|
Molecular Formula | C₉H₂₀N₄O₇ |
Molecular Weight | 296.28 g/mol |
Solubility (DMSO) | 50 mg/mL (168.75 mM) |
Stability | Stable at -20°C for 1 month |
Synthetic and Industrial Preparation
This compound is synthesized via hydroxylation of L-arginine derivatives, followed by acetylation. Industrial production employs hydroxylamine under controlled pH (7.0–8.5) and temperature (25–37°C).
Key Steps :
-
Protection of amino and carboxyl groups.
-
Hydroxylamine-mediated hydroxylation.
-
Deprotection and acetate salt formation.
科学的研究の応用
Infectious Diseases
Nor-NOHA has shown promise in modulating immune responses during infections. In studies involving Mycobacterium tuberculosis (Mtb), treatment with nor-NOHA polarized macrophages towards the M1 phenotype, enhancing NO production and reducing bacterial load in vitro and in vivo. The compound demonstrated potential as a host-directed therapy to augment antibiotic efficacy in tuberculosis treatment .
- Case Study: Tuberculosis and HIV Co-Infection
Cancer Therapy
Research indicates that nor-NOHA may have antitumor effects by inhibiting arginase activity, which is implicated in tumor growth and angiogenesis. Studies have explored its effects on various cancer models:
- Case Study: Breast Cancer
- Case Study: Cutaneous Squamous Cell Carcinoma
Autoimmune Diseases
Nor-NOHA's ability to modulate arginase activity has implications for treating conditions characterized by dysregulated immune responses, such as asthma. In a guinea pig model of allergic asthma, administration of nor-NOHA normalized airway hyperresponsiveness induced by allergens, suggesting its role in managing allergic reactions .
Comparative Efficacy
The efficacy of nor-NOHA compared to other arginase inhibitors can be summarized as follows:
Compound | Target Enzyme | IC50 (µM) | Application Area |
---|---|---|---|
Nor-NOHA | Arginase | 0.5 - 12 | Infectious diseases, cancer |
NOHA | Arginase | ~40 | Limited applications |
L-NAME | NOS | 1000 | Cardiovascular diseases |
Challenges and Future Directions
Despite its promising applications, several challenges remain regarding the clinical use of nor-NOHA:
- Pharmacokinetics : Nor-NOHA exhibits poor pharmacokinetic profiles, necessitating further optimization for effective therapeutic use .
- Clinical Trials : Currently, there are no extensive clinical trials validating the efficacy of nor-NOHA in humans; most studies are preclinical .
Future research should focus on enhancing bioavailability and exploring combination therapies to maximize the therapeutic potential of nor-NOHA.
作用機序
ノル-NOHA アセテートは、アルギナーゼという酵素を特異的に阻害することにより、その効果を発揮します。この阻害は可逆的であり、安定な酵素阻害複合体の形成によって起こります。ノル-NOHA アセテートの分子標的は、アルギナーゼの活性部位にあるマンガンクラスターです。 このクラスターに結合することで、ノル-NOHA アセテートは L-アルギニンの加水分解を阻止し、様々な生理学的プロセスを調節します。 .
類似の化合物:
- Nω-ヒドロキシ-L-アルギニン(NOHA)
- α-ジフルオロメチルオルニチン(DMFO)
- ホウ素ベースのアミノ酸誘導体
比較: ノル-NOHA アセテートは、アルギナーゼ阻害剤としての高い特異性と効力において独特です。NOHA と比較して、ノル-NOHA アセテートはアルギナーゼ活性の阻害において約 40 倍強力です。 DMFO やホウ素ベースの誘導体とは異なり、ノル-NOHA アセテートは有意なオフターゲット効果を示さないため、治療用途においてより選択的で安全な選択肢となります。 .
類似化合物との比較
- Nω-Hydroxy-L-arginine (NOHA)
- α-Difluoromethylornithine (DMFO)
- Boron-based amino acid derivatives
Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, this compound is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, this compound does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .
生物活性
Nor-NOHA acetate, or Nω-hydroxy-nor-L-arginine acetate, is recognized primarily as a potent and reversible inhibitor of arginase, an enzyme that plays a crucial role in the metabolism of L-arginine. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly concerning its effects on nitric oxide (NO) production and immune responses.
Nor-NOHA functions by inhibiting arginase activity, which is essential for the conversion of L-arginine into urea and L-ornithine. This inhibition leads to increased availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing NO production. The competitive inhibition of arginase by nor-NOHA has been quantified with a Ki value of 0.5 µM for rat liver arginase, indicating its potency in biological systems .
In Vitro Studies
In vitro studies have demonstrated that nor-NOHA can induce apoptosis in HepG2 liver cancer cells while inhibiting their proliferation. Notably, nor-NOHA treatment resulted in decreased expression levels of Arg1 and matrix metalloproteinase-2 (MMP-2), alongside increased levels of tumor suppressor p53 and endothelial cell-derived NO . Furthermore, nor-NOHA inhibited the invasion and migration capabilities of these cancer cells, highlighting its potential as an anti-cancer agent.
In Vivo Studies
Animal studies have shown promising results regarding the cardiovascular effects of nor-NOHA. For instance, treatment with nor-NOHA restored aortic responsiveness to acetylcholine (Ach) in a model of endothelial dysfunction . Additionally, in models of allergic asthma, nor-NOHA normalized airway hyperresponsiveness induced by allergens through its inhibitory effects on arginase activity .
Table 1: Summary of In Vivo Findings
Study Type | Effect Observed | Mechanism |
---|---|---|
Cardiovascular | Restored aortic response to Ach | Increased NOS activity and reduced superoxide |
Allergic Asthma | Normalized airway hyperresponsiveness | Inhibition of arginase activity |
Cancer Models | Induced apoptosis in HepG2 cells | Decreased Arg1 expression |
Immune Modulation
Nor-NOHA has also been investigated for its role in modulating immune responses. In murine models, it has been shown to polarize macrophages towards an M1 phenotype, which is associated with enhanced antimicrobial activity against pathogens such as Mycobacterium tuberculosis . This polarization was linked to increased NO production and reduced bacterial load in the lungs.
Case Study: Mycobacterial Infection
In a study involving Balb/c mice infected with M. tuberculosis, treatment with nor-NOHA resulted in:
- Increased NO production : Enhanced antimicrobial responses were observed.
- Reduced pulmonary arginase : This correlated with lower colony-forming units (CFU) of M. tuberculosis in lung tissues .
Off-Target Effects and Considerations
While nor-NOHA is primarily recognized for its role as an arginase inhibitor, recent studies have indicated potential off-target effects. For example, it has demonstrated anti-leukemic activity independent of ARG2 inhibition under hypoxic conditions . This raises important considerations regarding the interpretation of results obtained using nor-NOHA in research settings.
特性
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYTZJPYBMTCT-QTNFYWBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。